molecular formula C9H15N3O2 B12190288 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione

3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione

Cat. No.: B12190288
M. Wt: 197.23 g/mol
InChI Key: SZCRDIYJMVAELU-UHFFFAOYSA-N
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Description

3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H16N3O2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring attached to an imidazolidine-2,4-dione core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of piperidine derivatives with imidazolidine-2,4-dione precursors. One common method includes the use of piperidine-3-carboxaldehyde and imidazolidine-2,4-dione in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is often carried out in an organic solvent such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced imidazolidine derivatives .

Scientific Research Applications

3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to fit into the active pocket of target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of both piperidine and imidazolidine-2,4-dione, which contribute to its diverse chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(piperidin-3-ylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c13-8-5-11-9(14)12(8)6-7-2-1-3-10-4-7/h7,10H,1-6H2,(H,11,14)

InChI Key

SZCRDIYJMVAELU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C(=O)CNC2=O

Origin of Product

United States

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